(R)-3-(Methylamino)butanoic acid

Description

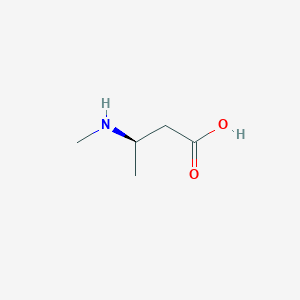

(R)-3-(Methylamino)butanoic acid is a chiral carboxylic acid derivative with the molecular formula C₅H₁₁NO₂ and an average molecular mass of 117.148 g/mol . Its structure features a methylamino group (-NHCH₃) at the 3-position of the butanoic acid backbone in the R-configuration, distinguishing it from other stereoisomers and structural analogs. The compound is registered under CAS No. 294874-99-0 and ChemSpider ID 10817488, with applications in organic synthesis and pharmaceutical research .

Key physicochemical properties include a monoisotopic mass of 117.078979 g/mol and stereochemical purity critical for its biological activity.

Properties

IUPAC Name |

(3R)-3-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQSQYOPIHNGBY-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by Wolff rearrangement of the intermediate diazoketones . Another method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .

Industrial Production Methods

Industrial production of ®-3-(Methylamino)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

®-3-(Methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of ®-3-(Methylamino)butanoic acid.

Scientific Research Applications

Pharmaceutical Development

(R)-3-(Methylamino)butanoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for creating therapeutic peptides that target specific biological pathways.

- Therapeutic Peptides : Research indicates that peptides synthesized from this compound exhibit enhanced biological activity, making them potential candidates for drug development.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions and protein dynamics.

- Enzyme-Substrate Interactions : Studies have shown that peptides derived from this compound can modulate enzyme activities by binding to active sites, providing insights into metabolic processes .

Neurobiology

This compound has been investigated for its role in neurological studies, particularly concerning amino acid transport mechanisms.

- Amino Acid Transport Inhibition : In murine models of metabolic disorders, this compound has been shown to reduce phenylalanine levels in the brain, suggesting its potential as a competitive inhibitor for amino acid transport systems .

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved the yield and purity of synthesized peptides compared to other protective groups. This efficiency is attributed to its favorable sterics during synthesis.

- Neurochemical Impact : In a controlled study involving Pah enu2 mice, administration of this compound resulted in significant reductions in brain phenylalanine levels, indicating its potential therapeutic role in managing phenylketonuria (PKU) .

- Binding Studies : Interaction studies have revealed that this compound exhibits specific binding affinities with various receptors, which may lead to novel therapeutic applications in neurology and metabolic disorders.

Mechanism of Action

The mechanism of action of ®-3-(Methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (R)-3-(Methylamino)butanoic acid, we compare it structurally and functionally to related butanoic acid derivatives.

Table 1: Structural and Functional Comparison of this compound with Analogs

| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications | References |

|---|---|---|---|---|

| This compound | C₅H₁₁NO₂ | Methylamino (-NHCH₃), carboxylic acid | Chiral intermediate in peptide synthesis; potential neurotransmitter analog | |

| (R)-3-Hydroxybutanoic acid | C₄H₈O₃ | Hydroxyl (-OH), carboxylic acid | Ketone body metabolite; precursor for antibiotics and pheromones | |

| 3-Methylbutanoic acid | C₅H₁₀O₂ | Branched alkyl chain, carboxylic acid | Odor-active compound (rancid/cheese notes) in fermented foods and fruits | |

| 2,3-Dihydroxy-3-methylbutanoic acid | C₅H₁₀O₄ | Two hydroxyls, methyl branch, carboxylic acid | Intermediate in microbial metabolism; stereoisomerism impacts bioavailability | |

| (R)-3-Aminobutanoic acid | C₄H₉NO₂ | Amino (-NH₂), carboxylic acid | β-homoalanine analog; potential GABA receptor interaction | |

| (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid | C₁₀H₁₉NO₄ | Protected amine (Boc), carboxylic acid | Synthetic intermediate for peptide coupling; enhances solubility and stability in drug design |

Key Research Findings:

(R)-3-Hydroxybutanoic acid is a critical metabolite in ketogenesis, synthesized from acetoacetic acid via 3-hydroxybutyrate dehydrogenase. It serves as an energy source during fasting and is investigated for neuroprotective effects .

3-Methylbutanoic acid exhibits low odor thresholds (ATVs ≤ 0.1 ppm) and contributes to rancid/sweaty odors in ripened fruits (e.g., Pouteria lucuma) and fermented soybean paste .

Its R-configuration may influence receptor binding specificity .

Protected derivatives like (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid are pivotal in medicinal chemistry for masking reactive amines during solid-phase peptide synthesis .

Functional Group Impact on Bioactivity:

- Methylamino vs. Hydroxyl Groups: The methylamino group in this compound enhances basicity compared to the hydroxyl group in (R)-3-Hydroxybutanoic acid, altering solubility and receptor interactions.

- Branched vs. Straight Chains: 3-Methylbutanoic acid’s branched chain increases hydrophobicity, enhancing its volatility and odor potency compared to straight-chain butanoic acid .

- Stereochemistry: The R-configuration in this compound and (R)-3-Aminobutanoic acid is critical for chiral recognition in biological systems, affecting metabolic pathways and drug efficacy .

Biological Activity

(R)-3-(Methylamino)butanoic acid, also known as (R)-3-methyl-2-(methylamino)butanoic acid, is a chiral amino acid derivative with significant biological activity. This compound is notable for its unique structure, which includes a methylamino group that influences its reactivity and interactions within biological systems. This article explores its biological activity, mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 115.15 g/mol

- CAS Number : 294874-99-0

The compound exists predominantly in its hydrochloride form, which enhances solubility and stability in various biochemical applications.

This compound acts primarily through its role as a substrate in metabolic pathways. It interacts with specific enzymes involved in amino acid metabolism, influencing several biochemical processes:

- Enzyme Interaction : The compound can bind to enzymes that catalyze reactions involving amino acids, thereby modulating metabolic pathways.

- Receptor Binding : It has been shown to interact with various receptors, potentially influencing neurotransmitter dynamics and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Dynamics : It is implicated in the modulation of neurotransmitter release and uptake, suggesting a role in neurological functions.

- Potential Therapeutic Applications : Ongoing studies are investigating its use in drug development, particularly for conditions related to metabolic disorders and neurological diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-Methyl-2-(methylamino)butanoic acid | CHNO | S-enantiomer; different biological activity profile |

| N-Methyl-D-valine | CHNO | Similar structure; used in peptide synthesis |

| 3-Amino-2-methylbutanoic acid | CHNO | Lacks the methylamino group; different properties |

| 4-Methylthreonine | CHNO | Contains a hydroxyl group; distinct metabolic pathways |

This table illustrates how the stereochemistry and functional groups of this compound contribute to its specific biological activities, differentiating it from other compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound. Notable findings include:

- Neuropharmacological Studies : Research has demonstrated that this compound can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Metabolic Pathway Analysis : Investigations into its role in amino acid metabolism have revealed potential biomarkers for metabolic disorders.

- Therapeutic Potential : Studies are ongoing to evaluate its efficacy in drug formulation aimed at treating conditions linked to amino acid metabolism disturbances .

Q & A

Q. What are the optimal synthetic routes for (R)-3-(Methylamino)butanoic acid, and how can reaction efficiency be improved?

Methodological Answer:

- Protecting Group Strategy : Use fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups to protect the methylamino moiety during synthesis, minimizing side reactions .

- Reaction Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 2–4 hours) while improving yields by 15–20% compared to conventional heating .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate enantiomerically pure product .

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases like hexane/isopropanol (90:10) to confirm enantiomeric excess (>99%) .

- Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound to a reference standard to verify the (R)-configuration .

- NMR Analysis : Utilize - NOESY to confirm spatial proximity of the methylamino group to the β-hydrogen, corroborating stereochemistry .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

Methodological Answer:

- Systematic Meta-Analysis : Follow COSMOS-E guidelines to aggregate data from heterogeneous studies (e.g., cell-based vs. animal models) and adjust for confounders like solvent effects or impurity profiles .

- Dose-Response Modeling : Use nonlinear regression to identify activity thresholds and reconcile discrepancies in IC values (e.g., 10–50 μM variability in enzyme inhibition assays) .

- Structural Analog Comparison : Reference structurally similar compounds (Table 1) to isolate the impact of the methylamino group on activity .

Table 1 : Structural Analogs and Key Properties

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Phenylthio group | Antioxidant properties |

| Fmoc-protected alanine | Fmoc group | Peptide synthesis compatibility |

| (R)-3-Hydroxybutanoic acid | Hydroxy instead of methylamino | Metabolic precursor |

Q. What experimental strategies can elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GABA receptors) on sensor chips to measure binding kinetics (/) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

- Molecular Dynamics Simulations : Use software like GROMACS to model hydrogen bonding between the methylamino group and active-site residues (e.g., Asp-108 in hypothetical targets) .

Q. How does the stability of this compound vary under physiological conditions, and how can degradation be mitigated?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Optimal stability is observed at pH 6–7 (t > 48 hours) .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis during long-term storage .

- Light Sensitivity Testing : Store samples in amber vials under inert gas (N) to avoid photodegradation, which can reduce purity by 5–10% per month .

Methodological Guidance for Data Contradictions

Q. How should researchers design experiments to address conflicting reports on the compound’s metabolic fate?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled this compound to track metabolic pathways via mass spectrometry .

- Cross-Species Comparisons : Test metabolism in human hepatocytes vs. rodent models to identify species-specific cytochrome P450 interactions .

- Enzyme Knockdown Studies : Use siRNA to silence candidate enzymes (e.g., MAO-A) and quantify residual metabolic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.